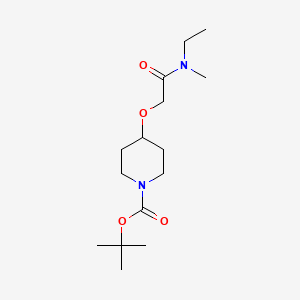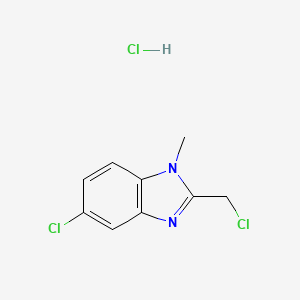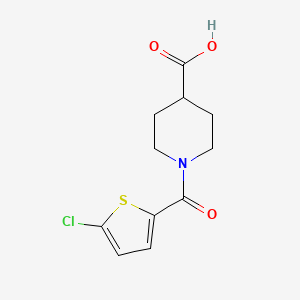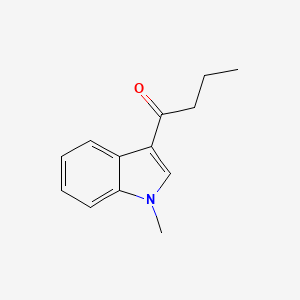
1-(1-甲基-1H-吲哚-3-基)-丁酮
描述
“1-(1-Methyl-1H-indol-3-yl)-butan-1-one” is a compound that contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” includes an indole moiety, which is a significant heterocyclic system found in many natural products and drugs . The SMILES string for this compound isCC(=O)c1cn(C)c2ccccc12 . Chemical Reactions Analysis
The compound and its derivatives have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards these tumor cell lines .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 173.21 .科学研究应用
Inhibiting Tubulin Polymerization
This compound has been used in the synthesis of derivatives that act as agents for inhibiting tubulin polymerization . These derivatives have shown effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . For instance, compound 7d exhibited potent activities against these cell lines, inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase, and inhibiting polymerization of tubulin .
Antiviral Activity
Indole derivatives, including those with the “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” structure, have shown potential antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been associated with anti-inflammatory activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could potentially be used in the development of anti-inflammatory drugs .
Anticancer Activity
The anticancer activity of indole derivatives is well-documented . Given the antiproliferative activities of the derivatives of “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” against various cancer cell lines, it’s plausible that this compound could be used in cancer research .
Anti-HIV Activity
Indole derivatives have shown potential anti-HIV activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could be used in the development of anti-HIV drugs .
Antioxidant Activity
Indole derivatives are known for their antioxidant activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could potentially be used in the development of antioxidant drugs .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could potentially be used in the development of antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could potentially be used in the development of antidiabetic drugs .
作用机制
Target of Action
Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Indole derivatives have been reported to exhibit various biological activities, such as antimicrobial and antitubercular activities . These activities are likely due to the interaction of the indole ring with biological targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antitubercular activities . These effects are likely the result of the compound’s interaction with its biological targets.
未来方向
The compound and its derivatives have shown promising results in inhibiting tubulin polymerization, suggesting potential for further development of tubulin polymerization inhibitors . Additionally, the compound’s indole moiety makes it a significant precursor for the synthesis of active molecules, indicating potential for further exploration in the assembly of pharmaceutically interesting scaffolds .
属性
IUPAC Name |
1-(1-methylindol-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-13(15)11-9-14(2)12-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMQUHDDQBABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-3-yl)-butan-1-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

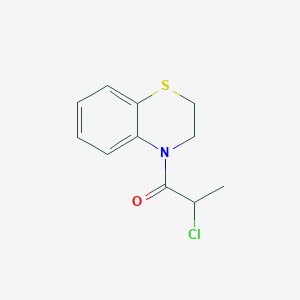

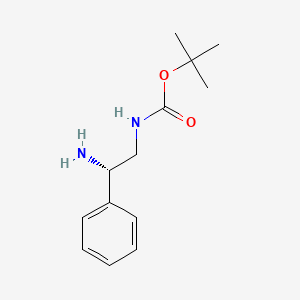
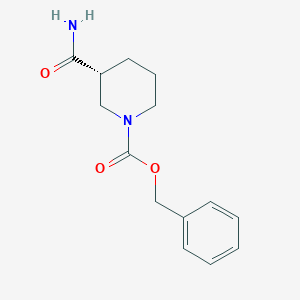

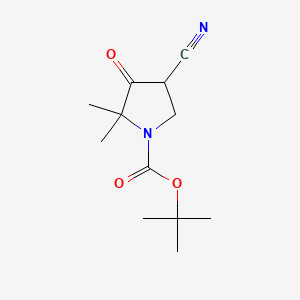
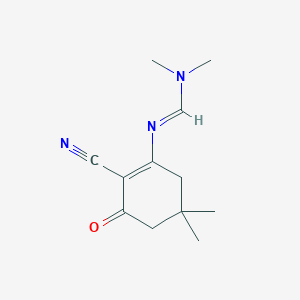


![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
